ethyl [(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]acetate
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Overview
Description
ETHYL 2-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group, a phenyl group with an ethyl substituent, and a trifluoromethyl group, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
The synthesis of ETHYL 2-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the ethyl group: This step involves the alkylation of the phenyl ring with an ethyl group.
Addition of the trifluoromethyl group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ETHYL 2-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials, agrochemicals, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the thiazole ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
ETHYL 2-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with potential antimicrobial properties.
Thiazole orange: A fluorescent dye used in molecular biology for nucleic acid staining.
Thiazole yellow: Another fluorescent dye with applications in biological imaging.
The uniqueness of ETHYL 2-[(2Z)-4-(4-ETHYLPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C22H21F3N2O2S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 2-[4-(4-ethylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C22H21F3N2O2S/c1-3-15-8-10-16(11-9-15)19-14-30-21(27(19)13-20(28)29-4-2)26-18-7-5-6-17(12-18)22(23,24)25/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
COFGOKLRQUTCIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CC(=O)OCC |
Origin of Product |
United States |
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